LSD1 Inhibitory Potency: 2,7-Diazaspiro[4.4]nonane Core Delivers ~10-Fold Improvement Over Ring-Expanded 2,8-Diazaspiro[4.5]decane Analog
Within the same patent family (US10131664/US10543198/US10864202) and under identical LSD1 TR-FRET enzymatic assay conditions, the compound incorporating the 2,7-diazaspiro[4.4]nonane core with a 4-benzonitrile-substituted pyrimidine scaffold (Example 35) achieved an IC₅₀ of < 10 nM [1]. In contrast, the structurally analogous compound bearing a ring-expanded 2,8-diazaspiro[4.5]decane core (Example 39) showed an IC₅₀ of < 100 nM, representing at minimum a 10-fold reduction in potency [2]. A compound with the ring-contracted 2,7-diazaspiro[3.5]nonane core (Example 113) also showed IC₅₀ < 10 nM, indicating that the [4.4] ring size is the optimal spiro architecture for this chemotype [3]. The target compound 4-(2,7-diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride serves as the direct synthetic precursor to the 2,7-diazaspiro[4.4]nonane-benzonitrile motif found in Example 35.
| Evidence Dimension | LSD1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 10 nM (2,7-diazaspiro[4.4]nonane core, Example 35) |
| Comparator Or Baseline | IC₅₀ < 100 nM (2,8-diazaspiro[4.5]decane core, Example 39); IC₅₀ < 10 nM (2,7-diazaspiro[3.5]nonane core, Example 113) |
| Quantified Difference | ≥ 10-fold potency advantage for the [4.4] core over the [4.5] core; the [3.5] core matches [4.4] potency but with different conformational constraints |
| Conditions | LSD1 TR-FRET enzymatic assay; E. coli-expressed full-length human LSD1; patent family US10131664/US10543198/US10864202 |
Why This Matters
Procurement of the 2,7-diazaspiro[4.4]nonane-benzonitrile building block directly enables synthesis of the most potent LSD1 inhibitor chemotype within this scaffold series, avoiding the ≥ 10-fold activity loss incurred by selecting the more readily available 2,8-diazaspiro[4.5]decane starting material.
- [1] BindingDB. BDBM301042: 4-(2-{2,7-diazaspiro[4.4]nonan-2-yl}-5-(4-methylphenyl)pyrimidin-4-yl)benzonitrile (US10131664 Example 35). LSD1 IC₅₀ < 10 nM, TR-FRET assay. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=301042 View Source
- [2] BindingDB. BDBM301046: 4-(2-{2,8-diazaspiro[4.5]decan-8-yl}-5-(4-methylphenyl)pyrimidin-4-yl)benzonitrile (US10131664 Example 39). LSD1 IC₅₀ < 100 nM. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=301046 View Source
- [3] BindingDB. BDBM301120: 4-[2-(2,7-diazaspiro[3.5]nonan-7-yl)-5-(4-methylphenyl)pyrimidin-4-yl]benzonitrile (US10131664 Example 113). LSD1 IC₅₀ < 10 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=301120 View Source
